molecular formula C12H24N2O2 B8701293 4-[4-(4-morpholinyl)butyl]morpholine CAS No. 53161-64-1

4-[4-(4-morpholinyl)butyl]morpholine

Cat. No.: B8701293
CAS No.: 53161-64-1
M. Wt: 228.33 g/mol
InChI Key: ZRQUNTRHHLHXRX-UHFFFAOYSA-N
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Description

4-[4-(4-Morpholinyl)butyl]morpholine is a bis-morpholine derivative featuring a butyl spacer linking two morpholine rings. Morpholine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. Morpholine’s six-membered ring with one oxygen and one nitrogen atom enables hydrogen bonding and solubility in polar solvents, while the butyl chain may enhance lipophilicity, influencing bioavailability and reactivity .

Properties

CAS No.

53161-64-1

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

4-(4-morpholin-4-ylbutyl)morpholine

InChI

InChI=1S/C12H24N2O2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h1-12H2

InChI Key

ZRQUNTRHHLHXRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-morpholinyl)butyl]morpholine typically involves the reaction of morpholine with a butyl halide under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the butyl halide to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-morpholinyl)butyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the original amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents with a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Regeneration of the original amine.

    Substitution: New compounds with different functional groups replacing the morpholine rings.

Scientific Research Applications

4-[4-(4-morpholinyl)butyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-[4-(4-morpholinyl)butyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

The table below compares 4-[4-(4-morpholinyl)butyl]morpholine with key morpholine derivatives, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications References
This compound Butyl-linked bis-morpholine ~258.36* Potential ligand for metal coordination; moderate lipophilicity Inferred
4-[4-(3,4-Dimethylphenoxy)butyl]morpholine Phenoxy-butyl spacer 263.38 Enhanced aromatic interaction; possible agrochemical use
4-(4-Nitrobenzyl)morpholine Nitrobenzyl group 222.23 Anticancer intermediate; polar nitro group enhances reactivity
4-(4-Trifluoromethylphenyl)morpholine Trifluoromethylphenyl group 231.22 Electron-withdrawing CF₃ group improves metabolic stability
4-Benzoylmorpholine Benzoyl group 191.22 Internal standard in analytical chemistry; balanced polarity
4-(7-Bromobenzo[d]thiadiazol-4-yl)morpholine Bromothiadiazole fused ring 299.18 Electron-deficient heterocycle for optoelectronic materials

*Calculated based on molecular formula C₁₂H₂₂N₂O₂.

Physicochemical Properties

  • Solubility: Morpholine’s polarity ensures water solubility, but lipophilic substituents (e.g., phenoxy or aryl groups) reduce it. For example, 4-[4-(3,4-dimethylphenoxy)butyl]morpholine is less water-soluble than the parent morpholine .
  • Thermal Stability : Sulfonyl derivatives (e.g., 4-(phenylsulfonyl)morpholine) exhibit higher melting points (109–110°C) due to hydrogen bonding , while alkyl-linked morpholines may have lower melting points.

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